1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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Overview
Description
1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the oxadiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or methanamine groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the oxadiazole ring .
Scientific Research Applications
1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other oxadiazoles, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
2408968-64-7 |
---|---|
Molecular Formula |
C6H12ClN3O2 |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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